molecular formula C15H22N4O B12805520 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine CAS No. 144881-37-8

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine

Cat. No.: B12805520
CAS No.: 144881-37-8
M. Wt: 274.36 g/mol
InChI Key: XTEZFEOTYNRMGX-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a heterocyclic compound that features an oxazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine moiety with various functional groups.

Uniqueness

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its specific combination of an oxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

144881-37-8

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C15H22N4O/c1-12-2-4-13(5-3-12)19-8-6-18(7-9-19)11-14-10-17-15(16)20-14/h2-5,14H,6-11H2,1H3,(H2,16,17)

InChI Key

XTEZFEOTYNRMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

Origin of Product

United States

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